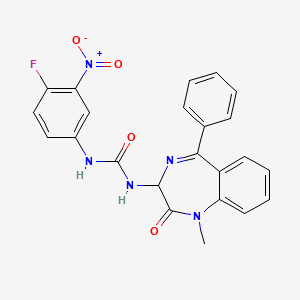

3-(4-fluoro-3-nitrophenyl)-1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea

Description

3-(4-fluoro-3-nitrophenyl)-1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea is a complex organic compound that belongs to the class of benzodiazepines. Benzodiazepines are known for their wide range of applications in medicine, particularly as anxiolytics, sedatives, and anticonvulsants. This specific compound features a unique combination of functional groups, including a fluoro-nitrophenyl group and a benzodiazepine core, which may contribute to its distinct chemical and biological properties.

Properties

IUPAC Name |

1-(4-fluoro-3-nitrophenyl)-3-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18FN5O4/c1-28-18-10-6-5-9-16(18)20(14-7-3-2-4-8-14)26-21(22(28)30)27-23(31)25-15-11-12-17(24)19(13-15)29(32)33/h2-13,21H,1H3,(H2,25,27,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMJRGNIBOOEVDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-])C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18FN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluoro-3-nitrophenyl)-1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea typically involves multiple steps:

Formation of the Benzodiazepine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Fluoro-Nitrophenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where a nitro group is introduced followed by fluorination.

Urea Formation: The final step involves the reaction of the benzodiazepine derivative with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of such complex compounds usually involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or benzodiazepine rings.

Reduction: The nitro group can be reduced to an amine under suitable conditions.

Substitution: The fluoro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Oxidized derivatives of the benzodiazepine or phenyl rings.

Reduction: Amino derivatives from the reduction of the nitro group.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The compound 3-(4-fluoro-3-nitrophenyl)-1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea is a complex organic molecule with potential applications in medicinal chemistry, particularly in the development of therapeutics targeting various diseases. This article explores its scientific research applications, supported by data tables and case studies.

Pharmacological Studies

The compound's structure indicates potential use in pharmacological research, particularly in the following areas:

- Antitumor Activity : Compounds with similar structures have been evaluated for their antitumor properties. For instance, derivatives of benzodiazepines have shown efficacy against various cancer cell lines due to their ability to induce apoptosis and inhibit cellular proliferation .

- Neurological Disorders : Given the benzodiazepine component, this compound may be investigated for its effects on neurological conditions such as anxiety disorders and epilepsy. Benzodiazepines are commonly used to modulate GABAergic transmission, which is crucial in these disorders .

Biochemical Pathway Modulation

Research indicates that compounds with nitrophenyl groups can act as inhibitors or modulators of specific enzymes involved in metabolic pathways. For example, studies have shown that nitrophenyl derivatives can inhibit kynurenine aminotransferase, an enzyme implicated in neurodegenerative diseases .

Electrochemical Sensing

Recent advancements have explored the use of nitrophenyl compounds in electrochemical sensors. The development of platforms based on such compounds allows for label-free detection of biomolecules like interleukin-2, showcasing their application in biosensing technologies .

Table 1: Comparative Analysis of Similar Compounds

| Compound Name | Structure Type | Target Disease | Activity |

|---|---|---|---|

| 3-(4-fluoro-3-nitrophenyl)-1-(1-methyl-2-oxo...) | Benzodiazepine | Cancer | Antitumor |

| 4-Fluoro-3-nitrophenyl methyl | Nitrophenyl Derivative | Neurological Disorders | GABA Modulation |

| N-(4-fluoro-3-nitrophenyl)-3-methyl... | Thiazolo-Pyrimidine | Metabolic Disorders | Enzyme Inhibition |

Table 2: Case Studies on Related Compounds

Mechanism of Action

The mechanism of action of benzodiazepine derivatives typically involves binding to the gamma-aminobutyric acid (GABA) receptor in the central nervous system. This binding enhances the effect of GABA, an inhibitory neurotransmitter, leading to sedative and anxiolytic effects. The specific molecular targets and pathways for this compound would depend on its exact structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.

Lorazepam: Another benzodiazepine used for its anxiolytic and anticonvulsant effects.

Clonazepam: Known for its anticonvulsant properties.

Uniqueness

3-(4-fluoro-3-nitrophenyl)-1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea is unique due to the presence of the fluoro-nitrophenyl group, which may impart distinct chemical reactivity and biological activity compared to other benzodiazepines.

Biological Activity

The compound 3-(4-fluoro-3-nitrophenyl)-1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea is a member of the benzodiazepine family, known for its diverse biological activities. Its unique structure, characterized by a fluoro-nitrophenyl substituent and a benzodiazepine core, suggests potential applications in pharmacology, particularly in treating anxiety, seizures, and other neurological disorders.

Chemical Structure and Properties

The molecular formula of this compound is , and it exhibits the following structural features:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Weight | 433.42 g/mol |

| InChI Key | NMJRGNIBOOEVDL-UHFFFAOYSA-N |

| Canonical SMILES | CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC(=C(C=C3)F)N+[O−])C4=CC=CC=C4 |

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anxiolytic and Sedative Effects

Benzodiazepines are primarily known for their anxiolytic (anxiety-reducing) and sedative properties. Research indicates that compounds with similar structures often modulate GABA_A receptors, enhancing inhibitory neurotransmission in the central nervous system (CNS). This mechanism is crucial for their therapeutic effects in treating anxiety disorders and insomnia.

2. Anticonvulsant Properties

Benzodiazepines are also recognized for their anticonvulsant activity. Studies have shown that modifications in the benzodiazepine structure can significantly influence their efficacy against seizure disorders. The presence of the fluoro-nitrophenyl group may enhance the compound's ability to stabilize neuronal membranes and reduce excitability.

3. Antibacterial and Antifungal Activity

Recent studies have explored the antibacterial properties of benzodiazepine derivatives. Compounds with similar functional groups have demonstrated activity against various Gram-positive and Gram-negative bacteria. The fluoro-nitrophenyl moiety may contribute to increased lipophilicity, enhancing membrane penetration and subsequent antibacterial effects.

4. Anticancer Potential

Emerging research suggests that certain benzodiazepine derivatives exhibit anticancer properties. For example, compounds with similar substitutions have shown cytotoxic effects against various cancer cell lines, potentially through mechanisms involving apoptosis induction or cell cycle arrest.

Case Studies

Several studies highlight the biological activity of related compounds:

Study 1: Anxiolytic Effects

A study published in Pharmacology Biochemistry and Behavior demonstrated that benzodiazepine derivatives with electron-withdrawing groups exhibited enhanced anxiolytic effects in animal models compared to their counterparts without such modifications .

Study 2: Anticancer Activity

Research published in Cancer Letters showed that a series of benzodiazepine derivatives displayed significant cytotoxicity against breast cancer cell lines (MCF-7), with some derivatives achieving IC50 values below 10 µM .

Study 3: Antimicrobial Activity

A recent investigation into novel benzodiazepine derivatives revealed potent antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating potential therapeutic applications for infections caused by resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.